methyl 5-(((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a 4-chlorophenyl group at position 3, a sulfur-linked furan-2-carboxylate ester at position 2, and a ketone group at position 2. Its molecular weight is approximately 449.5 g/mol, with a computed logP (XLogP3) of 4.7, indicating moderate lipophilicity .
Properties
IUPAC Name |
methyl 5-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4S/c1-30-22(29)18-11-10-15(31-18)12-32-23-26-19-16-4-2-3-5-17(16)25-20(19)21(28)27(23)14-8-6-13(24)7-9-14/h2-11,25H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYAPOGCXSRKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure includes a furan ring, a pyrimidoindole core, and a chlorophenyl group. The molecular formula is , with a molecular weight of approximately 478.93 g/mol. The compound's unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClN3O3S |
| Molecular Weight | 478.93 g/mol |
| LogP | 5.3952 |
| Polar Surface Area | 52.985 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidoindoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that modifications in the functional groups significantly influenced the antimicrobial potency .
Antiviral Properties
This compound may also exhibit antiviral activity. Compounds containing heterocycles have been noted for their ability to inhibit viral replication mechanisms. For example, certain derivatives were found to inhibit reverse transcriptase activity in HIV at low micromolar concentrations .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within pathogens. The presence of the thioether and furan functionalities allows for binding to enzymes or receptors critical for microbial survival and replication. This binding can lead to the modulation of enzyme activity or disruption of cellular processes .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various pyrimidoindole derivatives against Staphylococcus aureus, revealing that modifications at the N-3 position significantly enhanced antibacterial activity compared to standard antibiotics like vancomycin (MIC: 0.68 μM) .
- Antiviral Activity : In a comparative analysis of heterocyclic compounds, certain derivatives exhibited EC50 values ranging from 130 μM to 263 μM against HIV reverse transcriptase, indicating promising antiviral potential .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that electron-donating groups on phenyl rings enhance biological activity. Specifically, compounds with halogen substitutions showed improved interactions with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyrimidoindole core, the aryl group at position 3, and the sulfur-linked side chains. Below is a detailed comparison with key analogs:
Methyl 5-(((3-(4-Fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate (CAS: 536712-03-5)
- Structural Differences : The 4-chlorophenyl group in the target compound is replaced with a 4-fluorophenyl group.
- Physicochemical Properties: Molecular Weight: 449.5 g/mol (identical to the target compound). XLogP3: 4.7 (same as target compound). Hydrogen Bond Donor/Acceptor: 1/7 (identical).
3-(4-Chlorophenyl)-2-Phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one (CAS: 536715-50-1)
- Structural Differences : The sulfur-linked furan-2-carboxylate ester in the target compound is replaced with a phenacylsulfanyl group.
- Physicochemical Properties :
- Molecular Weight: ~460–470 g/mol (estimated).
- Key Features: The phenacyl group introduces additional aromaticity and rotatable bonds, increasing conformational flexibility.
- Functional Impact : The absence of the furan carboxylate ester reduces polar surface area (PSA), likely decreasing solubility compared to the target compound .
N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 19)
- Structural Differences : The target compound’s methyl furan-2-carboxylate is replaced with a furfurylamine-linked acetamide.
- Synthesis : Synthesized via HATU-mediated coupling with furfurylamine, yielding 83.6% efficiency .
- Biological Relevance : Demonstrated moderate TLR4 activity, suggesting the furan moiety is critical for interaction but that ester vs. amide linkages modulate potency .
Tabulated Comparison of Key Analogs
Key Research Findings
Substituent Effects on Bioactivity :
- Chlorine vs. Fluorine: The 4-chlorophenyl group in the target compound may enhance π-π stacking and hydrophobic interactions compared to fluorine, which prioritizes electrostatic interactions .
- Ester vs. Amide Linkages: The methyl ester in the target compound improves metabolic stability over the amide in Compound 19, which is prone to hydrolysis .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via HATU-mediated coupling, with yields ranging from 50% to 83.6% depending on the amine or carboxylate used .
Solubility and Drug-Likeness :
- The furan-2-carboxylate ester in the target compound increases PSA (113 Ų) compared to the phenacylsulfanyl analog (~90 Ų), suggesting better aqueous solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 5-(((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate?
- The compound's synthesis likely involves multi-step strategies, including:
- Heterocyclic core formation : Pyrimidoindole scaffolds (e.g., 3-(4-chlorophenyl)-4-oxo derivatives) can be synthesized via cyclocondensation of chlorophenyl-substituted precursors with thioureas or amidines under acidic conditions .
- Thioether linkage : Introducing the thioether group may require nucleophilic substitution between a pyrimidoindole-thiol intermediate and a bromomethylfuran precursor, optimized using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ .
- Esterification : Final carboxylate ester formation via methylation of the furan-2-carboxylic acid intermediate using methyl iodide and a mild base (e.g., NaHCO₃) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, furan carbonyl at ~δ 165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching C₂₃H₁₇ClN₂O₄S) .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemical ambiguities in the pyrimidoindole core and thioether conformation, as demonstrated for structurally related pyrrolo-pyrimidine derivatives .
Advanced Research Questions
Q. How do electronic effects of the 4-chlorophenyl and furan-carboxylate substituents influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Chlorophenyl group : The electron-withdrawing Cl atom enhances electrophilicity at the pyrimidoindole C2 position, facilitating nucleophilic attacks (e.g., thiolation or cross-coupling) .
- Furan-carboxylate : The electron-rich furan ring and ester group may participate in π-stacking interactions or serve as a hydrogen-bond acceptor, influencing solubility and biological target binding .
- Methodological approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict regioselectivity in further derivatization .
Q. What strategies resolve contradictions in reported biological activity data for pyrimidoindole derivatives with similar substituents?
- Structural analogs : Compare bioactivity data from compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid (antimicrobial activity in ) and ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-pyrrole derivatives (anti-inflammatory potential in ).
- Experimental variables : Assess differences in assay conditions (e.g., cell lines, IC₅₀ protocols) or purity levels (e.g., HPLC vs. crude samples).
- Meta-analysis : Use cheminformatics tools (e.g., QSAR models) to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
Q. How can crystallographic disorder in the pyrimidoindole core be addressed during structural analysis?
- Crystallization optimization : Co-crystallize with stabilizing agents (e.g., DMSO) or use slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) to improve crystal packing .
- Refinement protocols : Apply SHELXL or OLEX2 software with restraints for disordered regions, guided by anisotropic displacement parameters .
Methodological Considerations
Q. What solvent systems are optimal for studying the compound’s stability under varying pH conditions?
- Acidic/neutral pH : Use buffered aqueous-organic mixtures (e.g., PBS/ACN, pH 2–7) to monitor ester hydrolysis or thioether oxidation via LC-MS .
- Basic pH : Avoid prolonged exposure to NaOH/MeOH, which may degrade the pyrimidoindole core. Instead, use NH₄OH for mild saponification of the methyl ester .
Q. How can regioselective functionalization of the pyrimidoindole scaffold be achieved for SAR studies?
- Directed C-H activation : Employ Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the C5 position using bulky ligands (e.g., SPhos) to override steric hindrance from the 4-chlorophenyl group .
- Photoredox catalysis : Modify the furan ring via radical-mediated alkylation or halogenation under blue LED irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
